![molecular formula C16H24N2O4S B5557967 1-[(4-methylphenoxy)acetyl]-4-(propylsulfonyl)piperazine](/img/structure/B5557967.png)

1-[(4-methylphenoxy)acetyl]-4-(propylsulfonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, including acylation, alkylation, and sulfonation processes. For instance, the synthesis of similar piperazine compounds has been achieved through methods such as the reaction of ferulic acid with piperazine followed by deacetylation to obtain target products (Wang Xiao-shan, 2011). Other synthesis pathways include the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in ethereal solution or with dibasic acid chlorides in benzene solution (Y. Tung, 1957).

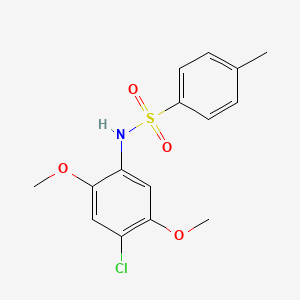

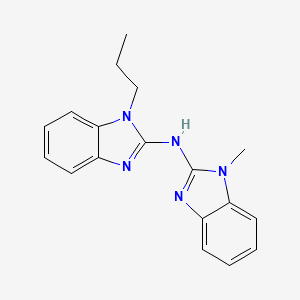

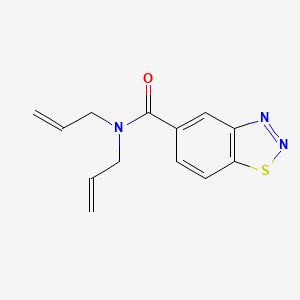

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. These methods confirm the chemical structure and provide insights into the bond lengths, angles, and overall geometry of the compound. For example, studies on similar compounds have revealed detailed molecular structures, showcasing the importance of spectroscopic analysis in understanding the arrangement of atoms within these molecules (S. Naveen et al., 2007).

Chemical Reactions and Properties

Piperazine compounds undergo various chemical reactions, including nucleophilic substitution and Mannich reactions, which are essential for the synthesis of a wide range of derivatives with varying chemical properties. These reactions can significantly alter the chemical behavior and reactivity of the piperazine core, leading to compounds with diverse biological and chemical properties (H. S. Patel et al., 2004).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, can be determined through experimental studies. These properties are crucial for understanding the compound's stability, formulation potential, and applicability in various scientific fields. For instance, hyperbranched polymers made from piperazine derivatives demonstrate solubility in water and organic solvents, highlighting the versatility of these compounds (D. Yan & Chao Gao, 2000).

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine as a Core Structure in Drug Design

Piperazine derivatives are recognized for their presence in a wide range of drugs with various therapeutic uses, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory activities, among others. The modification of the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of these molecules, enabling the rational design of novel therapeutic agents. This versatility underscores the critical role of piperazine derivatives in drug discovery and development (Rathi et al., 2016).

Anti-Mycobacterial Activity

Piperazine and its analogs have been highlighted for their potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This positions piperazine-based molecules as promising candidates for developing safer, selective, and cost-effective anti-mycobacterial agents, addressing a critical need in infectious disease treatment (Girase et al., 2020).

properties

IUPAC Name |

2-(4-methylphenoxy)-1-(4-propylsulfonylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-3-12-23(20,21)18-10-8-17(9-11-18)16(19)13-22-15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNPVYXCAPTBJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenoxy)-1-[4-(propylsulfonyl)piperazin-1-yl]ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557894.png)

![1-(5-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5557899.png)

![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5557907.png)

![N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis[2-(acetylamino)benzamide]](/img/structure/B5557929.png)

![5-bromo-2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl acetate](/img/structure/B5557935.png)

![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5557936.png)

![N-[3-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride](/img/structure/B5557944.png)

![3,3-dimethyl-6-(propylthio)-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5557957.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5557975.png)

![2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-ethoxy-1,3-benzothiazole](/img/structure/B5557984.png)

![2-[(4-bromo-1-naphthyl)oxy]-N'-(2,6-dichlorobenzylidene)acetohydrazide](/img/structure/B5557993.png)